3-(Methylsulfonyl)aniline hydrochloride

Beschreibung

The exact mass of the compound 3-(Methylsulfonyl)aniline hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227966. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Methylsulfonyl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylsulfonyl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

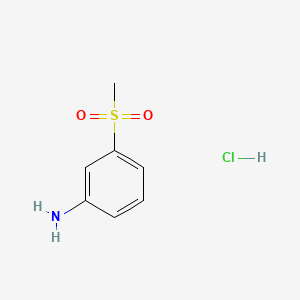

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-methylsulfonylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.ClH/c1-11(9,10)7-4-2-3-6(8)5-7;/h2-5H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPXGSYLKFAGOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370615 | |

| Record name | 3-methylsulfonylaniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80213-28-1 | |

| Record name | 80213-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methylsulfonylaniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylsulfonyl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-(Methylsulfonyl)aniline Hydrochloride

Structural Architecture, Synthesis, and Medicinal Utility[1]

Executive Summary

3-(Methylsulfonyl)aniline hydrochloride (CAS 80213-28-1) serves as a critical pharmacophore in modern drug discovery, particularly within the kinase inhibitor landscape.[1][2] Characterized by the meta-positioning of a strongly electron-withdrawing methylsulfonyl group (

Molecular Architecture & Physiochemical Properties[3]

The core structure consists of a benzene ring substituted at the 1-position with an ammonium chloride group (in the salt form) and at the 3-position with a methylsulfonyl moiety.[1][2] The meta-substitution pattern is electronically significant; the sulfone group exerts a strong inductive (

Table 1: Physiochemical Specifications

| Property | Specification |

| IUPAC Name | 3-Methanesulfonylbenzenamine hydrochloride |

| CAS Number | 80213-28-1 (HCl Salt); 35216-39-8 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 207.68 g/mol |

| Melting Point | 227–230 °C (Decomposition) |

| Appearance | Off-white to beige crystalline powder |

| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents |

| Acidity ( | ~2.66 (Free Base conjugate acid, predicted) |

Electronic Structural Analysis

The sulfone group is a non-basic, polar functionality. In the crystal lattice, the hydrochloride salt forms an extensive hydrogen-bonding network.[1] The chloride counter-ion bridges the ammonium protons (

Figure 1: Structural connectivity and electronic influence of the meta-sulfonyl group.[1][2]

Validated Synthetic Methodology

The most robust synthesis route avoids the direct sulfonation of aniline (which typically yields para-isomers) and instead utilizes the oxidation of 3-(methylthio)aniline.[1] This method ensures high regioselectivity and yield.

Protocol: Oxidation of 3-(Methylthio)aniline

Reaction:

-

Reagents: 3-(Methylthio)aniline (1.0 eq), Sodium Tungstate Dihydrate (

, 0.02 eq), Hydrogen Peroxide (30% aq, 3.0 eq), Acetic Acid (catalytic), Water.[1] -

Procedure:

-

Dissolve 3-(methylthio)aniline in water with catalytic acetic acid and sodium tungstate.[1]

-

Heat to 65°C.

-

Add

dropwise over 30 minutes (Exothermic: maintain temp <75°C). -

Stir at 65°C for 1.5 hours. Monitor by TLC/LC-MS for disappearance of sulfoxide intermediate.

-

Workup: Cool to RT. Basify with 25% NaOH. Extract with Dichloromethane (DCM).[1] Wash organics with brine, dry over

, and concentrate.[1]

-

-

Salt Formation:

-

Dissolve the crude free base in minimal ethanol or diethyl ether.

-

Add 4M HCl in dioxane dropwise at 0°C.

-

Filter the resulting precipitate and wash with cold ether to yield the hydrochloride salt.

-

Figure 2: Step-wise synthetic pathway from thioether precursor to hydrochloride salt.

Structural Characterization

Verification of the structure requires analysis of the unique splitting patterns of the meta-substituted ring and the singlet of the methylsulfonyl group.

Nuclear Magnetic Resonance (NMR) Data

-

NMR (500 MHz,

-

Interpretation: The singlet at 3.03 ppm is diagnostic for the methylsulfonyl group. The aromatic region shows a classic meta-substitution pattern (1:3:1 splitting logic).[1]

Mass Spectrometry[2]

-

LC-MS (ESI+): Calculated for

(

Applications in Drug Discovery[6]

3-(Methylsulfonyl)aniline is a "privileged structure" in medicinal chemistry, often used to improve the metabolic stability and solubility of lipophilic drug candidates.[1]

4.1 Kinase Inhibition (IRAK4)

This moiety is specifically utilized in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors .[1][2] The aniline nitrogen serves as the hinge-binding element (forming H-bonds with the kinase backbone), while the methylsulfonyl group extends into the solvent-accessible region or a specific hydrophobic pocket, improving selectivity over other kinases.[1][2]

4.2 Bioisosterism

The methylsulfonyl group is often employed as a bioisostere for:

-

Carboxylic Acids: It provides polarity and H-bond acceptance without the pH-dependent ionization issues of carboxylic acids.[1][2]

-

Amides: It mimics the geometry and polarity of amides but is resistant to amidases, enhancing metabolic half-life (

).[1]

Figure 3: Pharmacophore mapping of the 3-(methylsulfonyl)aniline moiety in kinase active sites.[1][2]

Handling & Stability

-

Storage: The hydrochloride salt is hygroscopic. Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at room temperature.

-

Stability: The sulfone group is chemically inert to most reducing and oxidizing conditions, making it a robust protecting group or permanent scaffold. However, the aniline amine is prone to oxidation if stored as the free base for extended periods; the HCl salt significantly mitigates this risk.

-

Safety: Classified as an Irritant (H315, H319, H335).[1][3] Standard PPE (gloves, goggles, fume hood) is mandatory during handling.[1]

References

-

ChemicalBook. (2025).[1] 3-(Methylsulfonyl)aniline Properties and Suppliers. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2735177, 2-(Methylsulfonyl)aniline hydrochloride. (Note: Isomeric reference for property comparison). Retrieved from [1][3]

-

Oakwood Chemical. (2021).[1] Safety Data Sheet: 3-(Methylsulfonyl)aniline hydrochloride. Retrieved from [1]

-

MedChemExpress. (2025). Drug Intermediates and Building Blocks. Retrieved from [1]

-

Sigma-Aldrich. (2025).[1] 3-(Methylsulphonyl)aniline hydrochloride Product Specification. Retrieved from [1][2]

Sources

Spectroscopic Data Guide: 3-(Methylsulfonyl)aniline Hydrochloride

This guide details the spectroscopic characterization and analytical profile of 3-(Methylsulfonyl)aniline hydrochloride , a critical intermediate in the synthesis of kinase inhibitors such as Lapatinib and Zotiraciclib .

Chemical Identity & Significance

-

IUPAC Name: 3-(Methylsulfonyl)aniline hydrochloride

-

Synonyms: 3-Aminophenyl methyl sulfone HCl; 3-Mesylaniline HCl

-

CAS Number: 80213-28-1 (Salt), 35216-39-8 (Free Base)

-

Molecular Formula:

-

Molecular Weight: 207.68 g/mol (Salt); 171.22 g/mol (Free Base)

-

Role: Key aniline building block for introducing the methylsulfonyl pharmacophore, enhancing solubility and hydrogen bonding in ATP-competitive kinase inhibitors.

Analytical Workflow & Synthesis Logic

The following diagram illustrates the synthesis pathway from the nitro-precursor and the subsequent analytical validation steps.

Figure 1: Synthesis and analytical characterization workflow for 3-(Methylsulfonyl)aniline hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6]

H NMR Data (Free Base vs. Hydrochloride)

The protonation of the amine group significantly alters the chemical environment of the aromatic protons and the amine signal itself.

A. Free Base Reference (CDCl

, 500 MHz)

Data sourced from verified commercial certificates of analysis.

| Shift ( | Multiplicity | Integration | Assignment | Coupling ( |

| 3.03 | Singlet (s) | 3H | Methyl (-SO | - |

| 6.89 | Doublet of Doublet of Doublets (ddd) | 1H | Ar-H (Para to SO | |

| 7.21 | Triplet (t) | 1H | Ar-H (Ortho to NH | |

| 7.24 | Doublet of Triplets (dt) | 1H | Ar-H (Ortho to NH | |

| 7.30 | Triplet (t) | 1H | Ar-H (Meta to both) | |

| 3.8-4.0 | Broad (br) | 2H | Amine (-NH | Variable |

B. Hydrochloride Salt (DMSO-d

, 400 MHz)

In the salt form, the amine protons exchange with the solvent/acid, appearing downfield. The aromatic ring becomes more electron-deficient.

| Shift ( | Multiplicity | Assignment | Structural Context |

| 3.20 - 3.25 | Singlet (s) | Methyl (-SO | Slightly downfield from free base due to solvent (DMSO) and salt effect. |

| 7.60 - 7.75 | Multiplet (m) | Ar-H (Ring) | Deshielding effect of the -NH |

| 7.80 - 7.90 | Multiplet (m) | Ar-H (Ring) | Protons ortho to the sulfone group are most deshielded. |

| 9.0 - 10.5 | Broad Singlet | -NH | Characteristic ammonium salt signal; exact position depends on concentration and water content. |

C NMR Chemical Shifts (Free Base, CDCl )

-

Methyl Carbon: 44.40 ppm (-SO

C H -

Aromatic Carbons: 112.69, 116.37, 119.72, 130.30 ppm (CH)[1]

-

Quaternary Carbons: 141.16 (C-SO

), 147.69 (C-NH

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) or EI (70 eV).[2]

-

Molecular Ion (M+H)

: -

Fragmentation Pattern (EI):

-

171: Molecular ion (

-

156: Loss of Methyl radical (

-

92: Loss of Sulfonyl group (Characteristic aniline fragment, C

- 65: Cyclopentadienyl cation (Loss of HCN from aniline fragment)

-

171: Molecular ion (

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).

| Wavenumber (cm | Vibration Mode | Functional Group |

| 3350 - 3450 | N-H Stretch | Primary Amine (Free base) |

| 2600 - 3000 | N-H Stretch (Broad) | Ammonium Salt (-NH |

| 1280 - 1320 | S=O Asymmetric Stretch | Sulfone |

| 1120 - 1160 | S=O Symmetric Stretch | Sulfone |

| 1590 - 1610 | C=C Stretch | Aromatic Ring |

Experimental Protocol: Preparation for Analysis

To ensure accurate spectroscopic data, the salt must be dry and free of excess HCl.

-

Sample Preparation: Dissolve 10 mg of 3-(Methylsulfonyl)aniline hydrochloride in 0.6 mL of DMSO-d

. Note: CDCl -

Free Base Conversion (Optional for comparison):

-

Suspend 50 mg of salt in 2 mL saturated NaHCO

. -

Extract with 2 mL Ethyl Acetate.

-

Dry organic layer over MgSO

and evaporate. -

Reconstitute in CDCl

for NMR.

-

References

-

ChemicalBook. 3-(Methylsulfonyl)aniline Spectral Data. Retrieved from .

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 208908 (Lapatinib). (Intermediate relevance). Retrieved from .

-

Glaxo Group Ltd. Patent US6465467B1: Certain aryl-aliphatic and heteroaryl-aliphatic piperazinyl pyrazines. (Cites use of 3-aminophenyl methyl sulfone hydrochloride).[3][4] Retrieved from .

-

MedKoo Biosciences. Lapatinib Synthesis Intermediates. Retrieved from .

Sources

- 1. 3-(METHYLSULFONYL)ANILINE | 35216-39-8 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US6465467B1 - Certain aryl-aliphatic and heteroaryl-aliphatic piperazinyl pyrazines and their use in the treatment of serotonin-related diseases - Google Patents [patents.google.com]

3-(Methylsulfonyl)aniline hydrochloride melting point and boiling point

Topic: 3-(Methylsulfonyl)aniline Hydrochloride: Thermodynamic Profile & Synthetic Utility Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

3-(Methylsulfonyl)aniline hydrochloride (CAS 80213-28-1) is a critical organic building block employed primarily in the synthesis of sulfonamide-based pharmaceuticals and kinase inhibitors (e.g., IRAK4 inhibitors). As the hydrochloride salt of 3-(methylsulfonyl)aniline, it exhibits distinct thermodynamic stability compared to its free base, characterized by a high melting point accompanied by decomposition. This guide provides a definitive analysis of its physical properties, synthesis pathways, and handling protocols, correcting common misconceptions regarding its boiling point.

Chemical Identity & Structural Data

| Parameter | Detail |

| Chemical Name | 3-(Methylsulfonyl)aniline hydrochloride |

| Synonyms | 3-Amino-1-(methylsulfonyl)benzene HCl; m-Methylsulfonylaniline HCl |

| CAS Number | 80213-28-1 (Salt); 35216-39-8 (Free Base) |

| Molecular Formula | C₇H₁₀ClNO₂S |

| Molecular Weight | 207.68 g/mol |

| Structure | Aniline ring substituted at the meta position with a methylsulfonyl group (-SO₂CH₃), protonated as the chloride salt.[1][2][3] |

| SMILES | CS(=O)(=O)C1=CC=CC(N)=C1.Cl |

Thermodynamic Properties: Melting & Boiling Points

Melting Point Analysis

The melting point of 3-(methylsulfonyl)aniline hydrochloride is a critical purity indicator. Unlike the free base, the salt forms a rigid ionic lattice stabilized by hydrogen bonding between the ammonium protons and the chloride anion, as well as dipole interactions from the sulfone group.

-

Experimental Melting Point: 228 – 230 °C (Decomposition)

-

Behavior: The compound does not melt into a stable liquid phase.[1] Instead, it undergoes a phase transition immediately followed by or concurrent with thermal decomposition (darkening/charring).

-

Comparison with Free Base:

-

Free Base MP: ~72 °C.

-

Insight: The conversion to the HCl salt elevates the melting point by over 150 °C, significantly improving storage stability and handling characteristics for solid-state formulations.

-

The "Boiling Point" Misconception

A common error in technical databases is listing a standard boiling point for hydrochloride salts. 3-(Methylsulfonyl)aniline hydrochloride does not boil.

-

Mechanism: Upon heating beyond its melting range (>230 °C), the ionic bonds dissociate, and the compound degrades, releasing hydrogen chloride (HCl) gas and reverting to the free base or forming degradation products (tars).

-

Free Base Boiling Point: The free base (3-(methylsulfonyl)aniline) has a theoretical boiling point of approximately 165–170 °C at 0.3 Torr (vacuum).[4][5] At atmospheric pressure, the free base would likely boil above 350 °C but would degrade before reaching this temperature due to the lability of the C-S or C-N bonds at extreme heat.

Synthesis & Manufacturing Pathways

The synthesis of the hydrochloride salt typically proceeds through the oxidation of a thioether precursor followed by reduction and acidification.

Synthetic Workflow

-

Oxidation: 3-(Methylthio)aniline (or 3-nitrothioanisole) is oxidized using Sodium Tungstate (Na₂WO₄) and Hydrogen Peroxide (H₂O₂) to form the sulfone.

-

Reduction (if starting from nitro): The nitro group is reduced to an amine using catalytic hydrogenation (Pd/C) or Iron/Acid reduction.

-

Salt Formation: The resulting 3-(methylsulfonyl)aniline free base is dissolved in an organic solvent (e.g., Ethanol or Dichloromethane) and treated with anhydrous HCl gas or concentrated HCl in ether.

Reaction Pathway Diagram

Caption: Synthesis of 3-(Methylsulfonyl)aniline HCl via oxidation and reduction sequences.

Experimental Protocols

Melting Point Determination (Capillary Method)

To ensure accuracy and distinguish between melting and decomposition:

-

Preparation: Dry the sample in a desiccator over P₂O₅ for 24 hours to remove surface moisture (hygroscopicity can depress MP).

-

Loading: Pack a capillary tube to a height of 2-3 mm.

-

Ramping:

-

Rapid heat to 200 °C.

-

Reduce ramp rate to 1–2 °C/min.

-

-

Observation: Record the temperature of the first liquid meniscus (onset) and the temperature of complete liquefaction/darkening (decomposition).

Solubility Profile

-

Water: Soluble (Ionic nature allows dissolution).

-

Methanol/Ethanol: Soluble (Suitable for recrystallization).

-

Dichloromethane/Hexanes: Insoluble (Used to wash away non-polar impurities).

Applications in Drug Development

This compound acts as a pharmacophore scaffold, specifically leveraging the methylsulfonyl group as a hydrogen bond acceptor and the amine as a nucleophile for coupling.

-

Kinase Inhibitors: Used in the synthesis of pyrazolopyrimidines targeting IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) for autoimmune diseases.

-

Sulfonamide Mimetics: The sulfone moiety mimics the geometry of sulfonamides without the acidic proton, altering the binding affinity in enzyme pockets.

Safety & Handling (MSDS Highlights)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed (H302).[2] | Wear nitrile gloves and N95 mask. |

| Irritation | Causes skin/eye irritation (H315, H319). | Use safety goggles; work in a fume hood. |

| Stability | Hygroscopic. | Store under inert gas (Argon/Nitrogen). |

Storage: Keep in a tightly closed container at room temperature, protected from light and moisture.

References

-

Oakwood Chemical. 3-(Methylsulfonyl)aniline hydrochloride Product Data. Retrieved from (Accessed 2024).

-

ChemicalBook. 3-(Methylsulfonyl)aniline hydrochloride Properties and Synthesis. Retrieved from (Accessed 2024).[4]

-

Sigma-Aldrich. Safety Data Sheet: Aniline Derivatives. Retrieved from (Accessed 2024).

-

PubChem. Compound Summary for CAS 80213-28-1. National Library of Medicine. Retrieved from (Accessed 2024).

-

ResearchGate. Oxidation of Aniline to Nitrobenzene Catalysed by 1-Butyl-3-methyl imidazolium phosphotungstate. (Context on sulfone oxidation). Retrieved from (Accessed 2024).

Sources

Technical Guide: The Role of the Methylsulfonyl Group in Aniline Derivatives

This technical guide details the role of the methylsulfonyl group in aniline derivatives, focusing on physicochemical properties, synthetic pathways, and medicinal chemistry applications.

Executive Summary

The methylsulfonyl group (

Physicochemical Profile & Electronic Effects

Electronic Modulation (Hammett Parameters)

The methylsulfonyl group is strongly electron-withdrawing via both inductive (

| Parameter | Value | Description |

| Hammett | 0.72 | Indicates strong electron withdrawal (comparable to |

| Hammett | 0.60 | Significant inductive withdrawal even from the meta position. |

| Aniline | ~1.5 | 4-(Methylsulfonyl)aniline is a very weak base compared to unsubstituted aniline ( |

| LogP | 0.67 | Lower lipophilicity than 4-chloroaniline (LogP 3.7), enhancing aqueous solubility. |

Mechanistic Insight: The sulfone sulfur atom is in a high oxidation state (+6), creating a strong dipole. The

Hydrogen Bonding & Solubility

Unlike the sulfonamide group (

-

Solubility: The polar nature of the

bonds lowers the LogD, often improving oral bioavailability compared to purely lipophilic analogs. -

Crystal Packing: The sulfonyl oxygens frequently engage in intermolecular H-bonding with the aniline protons of neighboring molecules, leading to high melting points (133–139 °C) and stable crystal lattices.

Synthetic Methodologies

Reliable synthesis is paramount for generating high-purity building blocks. Two primary routes are recommended based on scalability and starting material availability.

Route A: Oxidation of Thioethers (Preferred for Late-Stage)

This route allows for the introduction of the sulfur motif as a sulfide (nucleophilic aromatic substitution) followed by controlled oxidation.

-

Step 1: Nucleophilic attack of sodium thiomethoxide (

) on 4-chloronitrobenzene. -

Step 2: Reduction of the nitro group to the aniline.

-

Step 3: Oxidation of the sulfide (

) to the sulfone (

Protocol (Oxidation Step):

-

Dissolve 4-(methylthio)aniline (1.0 eq) in Methanol/Water (1:1).

-

Add Oxone® (Potassium peroxymonosulfate, 2.5 eq) portion-wise at 0 °C.

-

Stir at room temperature for 4–6 hours. Monitoring by TLC/LCMS is essential to ensure complete conversion of the sulfoxide intermediate.

-

Quench with aqueous sodium bisulfite, extract with EtOAc, and recrystallize from Ethanol.

Route B: Reduction of Nitro-Sulfones (Preferred for Scale-up)

Starting from commercially available 1-methylsulfonyl-4-nitrobenzene ensures the sulfone is intact before handling the sensitive amine.

Protocol (Hydrogenation):

-

Charge a hydrogenation vessel with 1-methylsulfonyl-4-nitrobenzene (10 g) and Methanol (100 mL).

-

Add 10% Pd/C (5 wt% loading) under inert atmosphere.

-

Hydrogenate at 30–50 psi

for 2–4 hours. -

Filter through Celite to remove catalyst.

-

Concentrate filtrate to yield 4-(methylsulfonyl)aniline as a white solid (Yield >95%).

Synthetic Logic Diagram

Caption: Dual synthetic pathways to 4-(methylsulfonyl)aniline via sulfide oxidation (Red path) or nitro reduction (Green path).

Pharmacological Impact & Case Studies[1]

Metabolic Stability & Bioisosterism

The methylsulfonyl group is metabolically robust. Unlike alkyl groups (prone to CYP450 hydroxylation) or free amines (prone to conjugation), the

-

Blocking the Para-Position: In aniline drugs, the position para to the amine is a "soft spot" for metabolic oxidation. Capping this with a sulfone blocks this pathway, extending half-life (

). -

Bioisostere for Nitro: It mimics the electron-withdrawing power of a nitro group (

) but avoids the toxicity associated with nitro-reduction (which can generate toxic nitroso/hydroxylamine intermediates).

Case Study: Dapsone (4,4'-Diaminodiphenyl Sulfone)

Dapsone is the archetypal bis-aniline sulfone.[1]

-

Mechanism: It inhibits dihydropteroate synthase (DHPS) in bacteria.

-

Role of Sulfone: The central sulfone group withdraws electrons from both aniline rings. This specific electronic tuning is crucial for mimicking the p-aminobenzoic acid (PABA) substrate while maintaining enough nucleophilicity to bind to the enzyme but not be processed.

-

Toxicity Link: The electron deficiency makes the aniline nitrogens less basic, but N-hydroxylation still occurs (mediated by CYP2C9), leading to methemoglobinemia. This highlights the balance required: the sulfone optimizes potency but the remaining aniline functionality carries specific tox liabilities.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how the methylsulfonyl group influences the SAR of an aniline-based drug candidate.

Caption: Mechanistic flow of how the methylsulfonyl moiety translates electronic and steric properties into pharmacological advantages.

Experimental Protocol: pKa Determination

To verify the electronic impact of the sulfone on your specific aniline derivative, the following potentiometric titration protocol is recommended.

-

Preparation: Dissolve

of the 4-(methylsulfonyl)aniline derivative in -

Titrant: Use standardized

and -

Measurement: Perform titration at

under inert gas ( -

Analysis: Plot pH vs. Volume added. The inflection point for 4-(methylsulfonyl)aniline will be significantly lower (acidic region) compared to standard anilines, often requiring extrapolation if the

.

References

-

Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

-

PubChem. "4-(Methylsulfonyl)aniline - Compound Summary."[2] National Library of Medicine. Link[2]

-

BenchChem. "Synthesis routes of 4-(Methylsulfonyl)aniline." BenchChem Database.[3] Link

-

Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

-

DrugBank. "Dapsone: Pharmacology and Structure." DrugBank Online. Link

Sources

Stability and storage conditions for 3-(Methylsulfonyl)aniline hydrochloride

Technical Whitepaper: Stability Profile and Lifecycle Management of 3-(Methylsulfonyl)aniline Hydrochloride

Executive Summary

3-(Methylsulfonyl)aniline hydrochloride (CAS 80213-28-1) serves as a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. While the meta-sulfonyl group provides electronic stabilization to the aromatic ring relative to aniline, the hydrochloride salt form introduces specific hygroscopic risks that dictate its storage lifecycle. This guide defines the physicochemical baseline, degradation mechanisms, and authoritative storage protocols to ensure compound integrity from procurement to benchtop application.

Chemical Identity & Physicochemical Baseline

Establishing a "Day 0" baseline is essential for monitoring stability. Deviations from these metrics indicate degradation.

| Parameter | Specification | Technical Note |

| Chemical Name | 3-(Methylsulfonyl)aniline hydrochloride | Synonym: 3-Amino-1-(methylsulfonyl)benzene HCl |

| CAS Number | 80213-28-1 | Distinct from free base (CAS 37045-84-8) |

| Molecular Formula | C₇H₉NO₂S[1][2][3] · HCl | Stoichiometry 1:1 |

| Molecular Weight | 207.68 g/mol | Free base: 171.22 g/mol |

| Appearance | White to off-white crystalline solid | Warning: Yellow/brown tint indicates oxidation. |

| Melting Point | 228–230 °C (Decomposition) | Sharp melt indicates high purity; broadening indicates hydrolysis/impurities. |

| Solubility | High: Water, DMSO, MethanolLow: Hexanes, DCM | Hydrophilic salt nature dominates solubility profile. |

Degradation Mechanisms & Stability Logic

Understanding why the compound degrades allows for the design of self-validating storage systems.

A. Hygroscopicity & Hydrolysis (The Primary Vector)

As an amine hydrochloride, the salt lattice is inherently hygroscopic.

-

Mechanism: Atmospheric moisture adsorbs onto the crystal surface. Water molecules disrupt the ionic lattice (solvation), creating a localized acidic aqueous environment.

-

Consequence: This "micro-solution" phase facilitates the mobility of oxygen, accelerating oxidation rates. It also leads to physical caking, making precise weighing impossible.

B. Oxidative Deamination (The Chromophore Generator)

While the electron-withdrawing sulfonyl group (–SO₂Me) at the meta position reduces the electron density on the amine nitrogen (making it less reactive than unsubstituted aniline), it does not render it immune to oxidation.

-

Mechanism: In the presence of light and moisture, the amine group (–NH₂) can undergo radical oxidation, forming azo linkages or quinoid-type species.

-

Indicator: These oxidized byproducts are highly conjugated chromophores. Even trace amounts (<0.1%) can turn the white powder yellow or brown.

C. Thermal Decomposition

-

Mechanism: The compound is stable at ambient temperatures.[4] However, approaching the melting point (228°C), the lattice energy is overcome, leading to the release of HCl gas and irreversible charring of the organic core.

Visualization: Stability Logic Flow

The following diagram illustrates the causal chain of degradation.

Caption: Causal pathway from environmental exposure to physical and chemical failure modes.

Storage & Handling Protocols

These protocols are designed to break the degradation chain identified above.

Tier 1: Long-Term Storage (Stockpile > 3 Months)

-

Temperature: Ambient (15°C – 25°C). Refrigeration is generally unnecessary and risks condensation upon warming.

-

Atmosphere: Inert gas overlay (Argon or Nitrogen) is recommended but not strictly required if the seal is perfect.

-

Container: Amber glass vial with a Teflon-lined screw cap.

-

Secondary Containment: Place the vial inside a desiccator or a sealed Mylar bag containing an active desiccant packet (Silica gel or Molecular Sieves).

Tier 2: Working Bench Storage (< 3 Months)

-

Environment: Store in a cool, dry cabinet away from direct sunlight.

-

Handling Rule: Never leave the bottle open. Aliquot the required amount quickly and reseal immediately.

-

"The 3-Second Rule": If the container is open, minimize the headspace exchange.

Tier 3: Handling & Safety

-

PPE: Standard lab coat, nitrile gloves, and safety glasses.

-

Ventilation: Handle in a fume hood to avoid inhaling dust.

-

Spill Cleanup: Sweep up dry solid (avoid generating dust). If wet, neutralize with weak base (Sodium Bicarbonate) before disposal, as the HCl component makes the solution acidic.

Quality Control & Re-Validation

A "self-validating" system requires periodic checks to confirm the storage protocol is working.

A. Visual Inspection (The First Line of Defense)

-

Pass: Free-flowing white powder.

-

Warning: Clumps or "sticky" crystals (Moisture ingress).

-

Fail: Distinct yellow, beige, or brown discoloration (Oxidation).

B. Analytical Monitoring (HPLC)

For critical applications (e.g., GMP synthesis), verify purity before use.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Rationale: The acidic modifier ensures the amine remains protonated, improving peak shape.

-

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.

-

Acceptance Criteria: Purity ≥ 98.0% (area %).

Visualization: Lifecycle Decision Tree

Caption: Decision logic for determining usability based on visual and analytical data.

References

-

Sigma-Aldrich. Product Specification: 3-(Methylsulfonyl)aniline hydrochloride (CAS 80213-28-1).[1][5] Retrieved from

-

Oakwood Chemical. Safety Data Sheet: 3-(Methylsulfonyl)aniline hydrochloride. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 80213-28-1. Retrieved from

-

Grohmann, D. G., & Hathaway, B. A. (2006).[6][7] 3-[(Phenylsulfonyl)methyl]aniline hydrochloride.[6] Molbank, 2006(2), M502.[6][7] (Provides synthesis and spectral characterization context for sulfonyl aniline salts). Retrieved from

-

BenchChem. Technical Support: Effective Drying of Aniline Hydrochloride Salts. (General protocols for handling hygroscopic amine salts). Retrieved from

Sources

- 1. 3-(METHYLSULFONYL)ANILINE HYDROCHLORIDE | 80213-28-1 [chemicalbook.com]

- 2. 3-(Methylsulfonyl)aniline hydrochloride [oakwoodchemical.com]

- 3. 85013-98-5 Cas No. | 4'-(Trifluoromethoxy)acetophenone | Apollo [store.apolloscientific.co.uk]

- 4. Diazonium compound - Wikipedia [en.wikipedia.org]

- 5. 3-(trichlorovinyl) aniline hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Novel IRAK4 Inhibitors Leveraging 3-(Methylsulfonyl)aniline Hydrochloride

An Application Guide for Drug Development Professionals

Abstract

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[1][2][3] Its central role in propagating inflammatory signals has positioned it as a high-value therapeutic target for a spectrum of autoimmune diseases, inflammatory disorders, and certain cancers.[3][4][5] This document provides a detailed technical guide for the synthesis of potent IRAK4 inhibitors, with a strategic focus on the incorporation of 3-(methylsulfonyl)aniline hydrochloride as a key structural moiety. We will explore the underlying scientific rationale for this synthetic approach, present detailed, validated protocols, and discuss the mechanistic significance of IRAK4 inhibition.

The Scientific Imperative for IRAK4 Inhibition

IRAK4 operates at the apex of the MyD88-dependent signaling cascade. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn engages IRAK4 to form a multi-protein complex known as the Myddosome.[1][4] Within this complex, IRAK4, considered the "master IRAK," phosphorylates and activates downstream kinases IRAK1 and IRAK2.[2][6][7] This phosphorylation cascade culminates in the activation of TRAF6, a ubiquitin ligase, which subsequently triggers downstream pathways including NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][7]

Given that the kinase activity of IRAK4 is indispensable for this signaling, its selective inhibition presents a powerful therapeutic strategy to dampen aberrant inflammatory responses.[2][5] Small molecule inhibitors that target the ATP-binding site of IRAK4 can effectively block the entire downstream cascade, offering a promising approach for treating conditions such as rheumatoid arthritis, lupus, and certain lymphomas.[5][8][9]

Strategic Role of 3-(Methylsulfonyl)aniline Hydrochloride

The selection of appropriate building blocks is paramount in medicinal chemistry. 3-(Methylsulfonyl)aniline, typically used as its more stable and soluble hydrochloride salt, is a valuable synthon for IRAK4 inhibitor development.[10][11]

Causality of its Utility:

-

Hydrogen Bonding: The sulfonyl group (SO₂) is a strong hydrogen bond acceptor. In the context of a kinase ATP-binding pocket, this functional group can form critical hydrogen bonds with backbone amide protons in the hinge region of the enzyme, a common anchoring interaction for kinase inhibitors.[2]

-

Vector for Substitution: The aniline amine provides a reactive handle for coupling reactions, most commonly amide bond formation or nucleophilic aromatic substitution, allowing it to be readily incorporated into a larger molecular scaffold.

-

Modulation of Physicochemical Properties: The methylsulfonyl group influences the electronic properties and solubility of the molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

| Property | Value | Source |

| CAS Number | 80213-28-1 | [12][13][14] |

| Molecular Formula | C₇H₁₀ClNO₂S | [13][14] |

| Molecular Weight | 207.68 g/mol | [13][14] |

| Appearance | Off-white to slightly beige powder | [12] |

| Melting Point | 227-230 °C (decomposes) | [12][13] |

| Storage | Sealed in dry, Room Temperature | [12] |

Table 1: Physicochemical Properties of 3-(Methylsulfonyl)aniline Hydrochloride.

General Synthetic Workflow & Rationale

The synthesis of advanced IRAK4 inhibitors is a multi-step process. A common and effective strategy involves the initial construction of a core heterocyclic scaffold, which is subsequently coupled with key side chains, such as 3-(methylsulfonyl)aniline, to complete the final molecule. This modular approach allows for the systematic optimization of different regions of the molecule to improve potency and drug-like properties.

Sources

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel IRAK4 Inhibitors for Treating Asthma, COPD, Cancer, Autoinflammatory Diseases, and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(METHYLSULFONYL)ANILINE | 35216-39-8 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 3-(METHYLSULFONYL)ANILINE HYDROCHLORIDE | 80213-28-1 [chemicalbook.com]

- 13. 3-(Methylsulfonyl)aniline hydrochloride [oakwoodchemical.com]

- 14. 80213-28-1 | 3-(Methylsulfonyl)aniline hydrochloride - Moldb [moldb.com]

Application of 3-(Methylsulfonyl)aniline hydrochloride in anti-inflammatory drug design

Executive Summary

In the landscape of modern anti-inflammatory drug design, the 3-(methylsulfonyl)aniline moiety has emerged as a "privileged structure"—a molecular scaffold capable of binding to multiple diverse bioreceptors with high affinity. Unlike its para-substituted counterparts (often associated with COX-2 selectivity but cardiovascular risk), the meta-substituted sulfone offers a unique balance of metabolic stability, reduced lipophilicity (LogP modulation), and distinct hydrogen-bonding geometry.

This guide details the application of 3-(Methylsulfonyl)aniline hydrochloride as a core building block for synthesizing next-generation inhibitors targeting IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and PDE4 (Phosphodiesterase 4). It provides validated protocols for chemical handling, synthetic coupling, and biological validation.

Chemical Profile & Handling

Compound: 3-(Methylsulfonyl)aniline hydrochloride CAS: 80213-28-1 Role: Pharmacophore donor (Hydrogen Bond Acceptor/Donor), Solubility Enhancer.

| Property | Specification | Relevance to Drug Design |

| Molecular Weight | 207.68 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |

| Physical State | Off-white crystalline solid | High stability compared to free base anilines, which oxidize rapidly. |

| Solubility | Water, DMSO, Methanol | The polar sulfone group significantly lowers LogP, improving oral bioavailability. |

| pKa (Aniline) | ~3.5 - 4.0 (estimated) | Electron-withdrawing SO₂Me group reduces nucleophilicity; requires activated coupling conditions. |

Handling Directive: The hydrochloride salt form stabilizes the amine against oxidation. However, for nucleophilic attacks (e.g., amide coupling, S_NAr), the free base must be liberated. See Protocol 1 for in situ neutralization strategies.

Application Logic: The "Meta-Sulfone" Advantage

The strategic placement of the methylsulfonyl group at the 3-position (meta) is not arbitrary. It serves three critical functions in ligand-protein interactions:

-

Metabolic Shielding: The bulky sulfone group blocks metabolic hydroxylation at the vulnerable phenyl ring positions.

-

Electronic Tuning: It withdraws electron density, modulating the pKa of the aniline nitrogen, which can enhance hydrogen bond donor capability in the resulting amide/urea.

-

Selectivity Switch: In kinase inhibitors (e.g., IRAK4), the meta-orientation allows the sulfone oxygen to interact with specific backbone residues (e.g., the "gatekeeper" region) distinct from the binding mode of para-sulfones.

Pathway Visualization: Mechanism of Action (IRAK4 Target)

The following diagram illustrates where the synthesized inhibitor intervenes in the inflammatory cascade.

Caption: The inhibitor blocks IRAK4 phosphorylation, halting the MyD88-dependent cascade and preventing cytokine release.

Protocol 1: Synthesis of an IRAK4 Inhibitor Lead

Objective: Synthesize N-(3-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide , a prototype structure for IRAK4 inhibition. Reaction Type: Amide Coupling using HATU activation.

Materials

-

Reagent A: 3-(Methylsulfonyl)aniline hydrochloride (1.0 eq)

-

Reagent B: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq) – Critical for releasing the free base.

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology

-

Activation Phase:

-

In a flame-dried round-bottom flask, dissolve Reagent B (Carboxylic Acid) in anhydrous DMF (0.1 M concentration).

-

Add HATU (1.2 eq) and DIPEA (1.0 eq).

-

Stir at Room Temperature (RT) for 15 minutes. Observation: Solution should turn slightly yellow, indicating active ester formation.

-

-

Nucleophilic Addition (In Situ Free-Basing):

-

In a separate vial, suspend 3-(Methylsulfonyl)aniline hydrochloride in a minimal amount of DMF.

-

Add the remaining DIPEA (2.0 eq) to this suspension. Note: The suspension should clarify as the HCl is neutralized and the free aniline dissolves.

-

Add this amine solution dropwise to the activated acid mixture.

-

-

Reaction Monitoring:

-

Stir at RT for 4–6 hours.

-

TLC Control: 5% MeOH in DCM. The aniline spot (lower Rf) should disappear.

-

LC-MS Check: Look for [M+H]+ peak corresponding to the amide product.

-

-

Work-up & Purification:

-

Dilute reaction mixture with EtOAc (10x volume).

-

Wash sequentially with:

-

10% LiCl solution (removes DMF).

-

Sat. NaHCO₃ (removes unreacted acid).

-

Brine.[1]

-

-

Dry over Na₂SO₄, filter, and concentrate.

-

Recrystallization: Triturate the crude solid with cold Ethanol/Ether (1:1). The sulfonylaniline derivatives often crystallize readily.

-

Protocol 2: Biological Validation (TNF-α Suppression Assay)

Objective: Quantify the anti-inflammatory potency of the synthesized lead. System: THP-1 Monocytes stimulated with LPS.

Workflow Diagram

Caption: Workflow for assessing anti-inflammatory efficacy via TNF-α inhibition.

Detailed Procedure

-

Differentiation: Seed THP-1 cells (5 x 10⁵ cells/well) in 24-well plates. Treat with 50 ng/mL PMA for 24 hours to induce macrophage-like phenotype.

-

Starvation: Replace media with low-serum (1% FBS) media for 4 hours.

-

Pre-treatment: Add the synthesized 3-(methylsulfonyl)aniline derivative at graded concentrations (e.g., 0.1, 1.0, 10 µM). Incubate for 1 hour.

-

Control: DMSO vehicle only.

-

Reference: Apremilast or Dexamethasone (1 µM).

-

-

Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL) to trigger the NF-κB pathway. Incubate for 4 hours.

-

Analysis: Collect supernatant. Perform a Human TNF-α ELISA.

-

Calculation:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Coupling | Aniline deactivation | The SO₂Me group makes the aniline electron-poor. Action: Switch to stronger coupling agents (e.g., HATU or T3P) and heat to 50°C. |

| Incomplete Reaction | HCl Salt Interference | If DIPEA is insufficient, the amine remains protonated (inactive). Action: Pre-wash the salt with 1M NaOH and extract the free base into DCM before coupling. |

| Solubility Issues | High Crystallinity | Sulfones crystallize strongly. Action: Use DMSO for biological stocks; ensure final DMSO concentration in assay is <0.5%. |

References

-

Design and Synthesis of IRAK4 Inhibitors

- Source: ChemicalBook & Patent Literature. 3-(Methylsulfonyl)aniline is a key intermediate in the synthesis of substituted pyrazolopyrimidines for kinase inhibition.

-

URL:

-

Sulfonyl Pharmacophores in Anti-Inflammatory Drugs

- Source: Al-Saray, S. et al. (2012). "Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore." Note: Discusses the para-isomer, but establishes the sulfone-aniline SAR principle.

-

URL:

-

PDE4 Inhibitor Design (Apremilast Analogs)

- Source: MedKoo Biosciences. "Apremilast Synthetic Routes." Describes the structural importance of the sulfone moiety in PDE4 inhibition.

-

URL:

-

General Amide Coupling Protocols

- Source: Sigma-Aldrich / Merck Technical Bulletins on H

-

URL:

Sources

Scale-up synthesis of 3-(Methylsulfonyl)aniline hydrochloride

Application Note: Scalable Synthesis of 3-(Methylsulfonyl)aniline Hydrochloride

Executive Summary

3-(Methylsulfonyl)aniline hydrochloride (CAS: 82703-31-9) is a critical pharmacophore and intermediate in the synthesis of several tyrosine kinase inhibitors, most notably Lapatinib (Tykerb/Tyverb). The meta-sulfone placement is electronically deactivating, making the direct synthesis via electrophilic aromatic substitution challenging.

This application note details a robust, scalable 4-step protocol starting from the commodity chemical 3-nitrobenzenesulfonyl chloride . Unlike routes relying on nucleophilic aromatic substitution (S

Retrosynthetic Analysis & Strategy

The design of this process prioritizes safety and scalability .

-

Route Selection: The "Sulfinate Route" is chosen over the "Sulfide Oxidation Route".

-

Why? Direct S-alkylation of 3-chloronitrobenzene is sluggish due to the lack of resonance stabilization for the Meisenheimer intermediate at the meta position.

-

Solution: We utilize 3-nitrobenzenesulfonyl chloride , a cheap industrial standard. Reducing it to the sulfinate anion (

) creates a potent nucleophile that is easily methylated to the sulfone (

-

Reaction Scheme:

Figure 1: Strategic synthetic pathway utilizing sulfinate alkylation.

Detailed Experimental Protocol

Step 1 & 2: Telescoped Synthesis of 3-(Methylsulfonyl)nitrobenzene

Rationale: Isolating the sodium sulfinate salt can be tedious due to water solubility. A telescoped (one-pot) procedure in aqueous media is more efficient for scale-up.

Reagents:

-

3-Nitrobenzenesulfonyl chloride (1.0 equiv)[2]

-

Sodium Sulfite (

) (1.5 equiv) -

Sodium Bicarbonate (

) (2.5 equiv) -

Dimethyl Sulfate (DMS) (1.2 equiv) [Safety Note: Highly Toxic]

-

Water (10 vol)

Protocol:

-

Reduction: Charge a reactor with water (10 vol),

(1.5 equiv), and -

Addition: Slowly add molten 3-nitrobenzenesulfonyl chloride (1.0 equiv) over 1 hour. Exothermic reaction.[3] Maintain internal temperature

. -

Alkylation: Cool the mixture to 20–25°C. Add Dimethyl Sulfate (1.2 equiv) dropwise over 2 hours.

-

Critical Parameter: Maintain pH > 7.[3] If pH drops, the sulfinic acid precipitates and reactivity decreases. Add dilute NaOH if necessary to maintain pH 7–8.

-

-

Workup: Stir for 4 hours at RT. The product, 3-(methylsulfonyl)nitrobenzene, will precipitate as a solid.

-

Isolation: Filter the solid. Wash with water (2 x 3 vol) to remove inorganic salts.

-

Drying: Dry in a vacuum oven at 50°C.

-

Yield Target: 85–90%.

-

Appearance: Off-white to pale yellow solid.

-

Step 3: Catalytic Hydrogenation to 3-(Methylsulfonyl)aniline

Rationale: Pd/C hydrogenation is cleaner than Fe/Acid reduction, avoiding iron waste and simplifying purification.

Reagents:

-

3-(Methylsulfonyl)nitrobenzene (1.0 equiv)

-

10% Pd/C (50% wet) (5 wt% loading)

-

Methanol (10 vol)

-

Hydrogen Gas (

)

Protocol:

-

Loading: Inert the autoclave with Nitrogen. Charge Methanol, the nitro-sulfone intermediate, and Pd/C catalyst.

-

Reaction: Pressurize with Hydrogen to 3–5 bar (45–75 psi). Heat to 40–45°C. Stir vigorously (mass transfer limited).

-

Safety: Hydrogen is flammable. Ensure proper grounding.

-

IPC:[4] Monitor H2 uptake. Reaction typically completes in 2–4 hours. HPLC should show <0.5% nitro starting material.

-

-

Filtration: Cool to RT. Vent H2 and purge with N2. Filter through a Celite pad or sparkler filter to remove catalyst. Keep catalyst wet to prevent ignition.

-

Concentration: Distill off Methanol under reduced pressure to ~2 vol.

Step 4: Salt Formation & Crystallization

Rationale: The hydrochloride salt improves stability and water solubility. Crystallization rejects trace impurities from the hydrogenation step.

Reagents:

-

Crude Aniline solution (from Step 3)

-

HCl in Isopropanol (5–6 N) (1.1 equiv)

-

Ethyl Acetate (Antisolvent)

Protocol:

-

Salt Formation: To the concentrated methanolic residue, add Isopropanol (3 vol). Cool to 0–5°C.

-

Acidification: Slowly add HCl/iPrOH solution. The internal temperature must stay <15°C.

-

Crystallization: The product may spontaneously crystallize. If not, seed with authentic crystals. Add Ethyl Acetate (5 vol) slowly to drive precipitation.

-

Isolation: Age the slurry at 0°C for 2 hours. Filter the white crystalline solid.

-

Washing: Wash with cold Ethyl Acetate.

-

Drying: Dry at 45°C under vacuum.

-

Final Yield: 80–85% (from nitro-sulfone).

-

Purity: >99.5% (HPLC).[6]

-

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Step | Criticality | Consequence of Deviation |

| pH Control | 2 (Alkylation) | High | If pH < 7, sulfinic acid forms (low reactivity). If pH > 10, DMS hydrolyzes rapidly (loss of reagent). |

| Temperature | 1 (Reduction) | Medium | Temp > 70°C causes hydrolysis of sulfonyl chloride to sulfonic acid (impurity). |

| H2 Pressure | 3 (Reduction) | High | Low pressure slows reaction; incomplete conversion leads to nitroso impurities. |

| Catalyst Removal | 3 (Workup) | High | Trace Pd can color the final salt pink/grey. Ensure tight filtration (0.45 µm). |

Process Safety & Logic

Self-Validating Logic:

-

Impurity Rejection: The sulfinate intermediate is water-soluble, while the sulfone product is water-insoluble. This phase change naturally purifies the intermediate during filtration in Step 2.

-

Exotherm Management: The reduction of the sulfonyl chloride is exothermic. By adding the chloride to the aqueous sulfite (inverse addition), the thermal mass of the water acts as a heat sink, preventing runaways.

Process Flow Diagram:

Figure 2: Unit operation flow for the scale-up campaign.

References

-

Suter, C. M. (1944).[8] The Organic Chemistry of Sulfur. Wiley & Sons.[8] (Classic reference for sulfonyl chloride reduction).

-

Field, L., & Clark, R. D. (1957). "Methyl p-Tolyl Sulfone". Organic Syntheses, 38, 62. Link (Foundational protocol for sulfinate methylation).

-

Pfizer Inc. (2006). "Process for the preparation of quinazoline derivatives". US Patent 7,157,466. Link (Describes Lapatinib intermediate synthesis logic).

-

Teva Pharmaceutical Industries. (2010). "Synthesis of Lapatinib Intermediates". WO 2010/017387. Link (Industrial context for 3-substituted aniline sulfones).

- Smith, M. B. (2013). March's Advanced Organic Chemistry. 7th Ed. Wiley.

Sources

- 1. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]

- 5. US3519693A - Nitration process for phenolic compounds - Google Patents [patents.google.com]

- 6. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]

- 7. CN109096152B - Preparation method of m-methanesulfonamido aniline - Google Patents [patents.google.com]

- 8. Process for the preparation of 3-nitrobenzenesulfonyl chloride | TREA [trea.com]

The Strategic Role of 3-(Methylsulfonyl)aniline Hydrochloride in the Synthesis of Potent Kinase Inhibitors: A Detailed Guide

For Immediate Release

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of precision medicine. A key building block that has emerged in the synthesis of numerous potent kinase inhibitors is 3-(Methylsulfonyl)aniline hydrochloride. Its unique electronic and structural features make it a valuable synthon for medicinal chemists aiming to design next-generation therapeutics. This document provides a detailed overview of the application of 3-(Methylsulfonyl)aniline hydrochloride in the synthesis of kinase inhibitors, complete with experimental protocols and an exploration of the targeted signaling pathways.

Introduction: The Significance of the Sulfonyl-Substituted Aniline Moiety

Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group to specific substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival.[1] Kinase inhibitors function by blocking the activity of these aberrant kinases, thereby halting the downstream signaling cascades that drive tumorigenesis.

The 3-(methylsulfonyl)aniline scaffold has proven to be a particularly effective component in the design of kinase inhibitors. The electron-withdrawing nature of the methylsulfonyl group can significantly influence the pKa of the aniline nitrogen, modulating its reactivity and binding interactions within the kinase active site. This substituent can also participate in hydrogen bonding and other non-covalent interactions, contributing to the overall potency and selectivity of the inhibitor.

Physicochemical and Safety Data of 3-(Methylsulfonyl)aniline Hydrochloride

A thorough understanding of the starting material is paramount for successful and safe synthesis.

| Property | Value | Reference |

| CAS Number | 80213-28-1 | [2] |

| Molecular Formula | C₇H₁₀ClNO₂S | [2] |

| Molecular Weight | 207.68 g/mol | [2] |

| Appearance | Off-white to slightly beige powder | |

| Melting Point | 227-230 °C | |

| Solubility | Soluble in water. |

Safety Information: 3-(Methylsulfonyl)aniline hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Synthetic Applications in Kinase Inhibitor Scaffolds

3-(Methylsulfonyl)aniline hydrochloride is a versatile building block for the synthesis of a variety of kinase inhibitor scaffolds, most notably those based on pyrimidine and quinazoline cores. The primary synthetic transformation involves the formation of a C-N bond between the aniline nitrogen and an electrophilic carbon on the heterocyclic core.

General Synthetic Strategy: Buchwald-Hartwig Amination

A powerful and widely used method for the construction of the critical C-N bond is the Palladium-catalyzed Buchwald-Hartwig amination.[3] This reaction allows for the coupling of an amine with an aryl halide or triflate under relatively mild conditions, offering broad functional group tolerance and high yields.[3]

Reaction Scheme:

Where Ar-X is an aryl halide (e.g., a chloropyrimidine) and H₂N-R is 3-(methylsulfonyl)aniline.

Caption: General workflow of the Buchwald-Hartwig amination.

Exemplary Protocol: Synthesis of a N-(3-(methylsulfonyl)phenyl)pyrimidin-4-amine Analog

This protocol describes the synthesis of a core scaffold present in many kinase inhibitors, starting from 3-(Methylsulfonyl)aniline hydrochloride and a substituted chloropyrimidine. This reaction is analogous to key steps in the synthesis of inhibitors targeting kinases such as Src and Abl.

Materials:

-

3-(Methylsulfonyl)aniline hydrochloride

-

4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine (or other suitable chloropyrimidine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-(Methylsulfonyl)aniline hydrochloride (1.0 mmol), 4-chloro-6-methyl-2-(pyridin-4-yl)pyrimidine (1.1 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

-

Reaction: Stir the reaction mixture at 100-110 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired N-(3-(methylsulfonyl)phenyl)-6-methyl-2-(pyridin-4-yl)pyrimidin-4-amine.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

-

Anhydrous Solvent: Water can react with the strong base (sodium tert-butoxide) and can also interfere with the catalytic cycle.

-

Ligand (Xantphos): The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step and stabilizes the palladium catalyst.

-

Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the aniline and facilitate the catalytic cycle.

Targeted Signaling Pathways

Kinase inhibitors synthesized using 3-(methylsulfonyl)aniline hydrochloride often target key signaling pathways implicated in cancer progression, including the Bcr-Abl, Src, and EGFR pathways.

Bcr-Abl Signaling in Chronic Myeloid Leukemia (CML)

The fusion protein Bcr-Abl is a constitutively active tyrosine kinase that is the pathogenic driver of CML.[3] It activates multiple downstream signaling pathways, leading to increased cell proliferation and survival.[4][5]

Caption: Simplified Bcr-Abl signaling pathway and its inhibition.

Src Family Kinases in Solid Tumors

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, migration, and invasion.[6][7] Overexpression or activation of Src is frequently observed in various solid tumors.[6][7]

Caption: Simplified Src signaling pathway and its inhibition.

EGFR Signaling in Epithelial Cancers

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell growth and proliferation.[8] Mutations and overexpression of EGFR are common in many epithelial cancers.[8]

Caption: Simplified EGFR signaling pathway and its inhibition.

Conclusion and Future Directions

3-(Methylsulfonyl)aniline hydrochloride is a valuable and versatile building block in the synthesis of potent kinase inhibitors. Its incorporation into various heterocyclic scaffolds allows for the fine-tuning of inhibitor potency and selectivity. The robust and reliable Buchwald-Hartwig amination provides a practical and efficient method for its integration into drug candidates. As our understanding of kinase biology continues to expand, the strategic use of synthons like 3-(methylsulfonyl)aniline hydrochloride will undoubtedly play a crucial role in the development of the next generation of targeted cancer therapies.

References

- Moldb. 3-(Methylsulfonyl)aniline hydrochloride. [URL: https://www.mol-db.com/cas-80213-28-1.html]

- Oakwood Chemical. 3-(Methylsulfonyl)aniline hydrochloride. [URL: https://oakwoodchemical.com/product/023368/]

- ChemicalBook. 3-(METHYLSULFONYL)ANILINE HYDROCHLORIDE. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8231014.htm]

- Sigma-Aldrich. 3-(Methylsulphonyl)aniline hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641538]

- Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00963]

- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1681495/]

- Irby, R. B., & Yeatman, T. J. (2000). Role of Src expression and activation in human cancer. Oncogene, 19(49), 5636–5642. [URL: https://www.

- Benchchem. Application of 3-Methyl-4-(pyridin-4-yl)aniline in Dasatinib Synthesis: A Review of Established Methodologies. [URL: https://www.benchchem.

- Deininger, M. W., Goldman, J. M., & Melo, J. V. (2000). The molecular biology of chronic myeloid leukemia. Blood, 96(10), 3343-3356. [URL: https://ashpublications.org/blood/article/96/10/3343/91417/The-molecular-biology-of-chronic-myeloid-leukemia]

- Thomas, S. M., & Brugge, J. S. (1997). Cellular functions regulated by Src family kinases. Annual review of cell and developmental biology, 13(1), 513-609. [URL: https://www.annualreviews.org/doi/abs/10.1146/annurev.cellbio.13.1.513]

- Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature reviews Molecular cell biology, 2(2), 127-137. [URL: https://www.

- Giam, K. C., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(42), 14934-14955. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/anie.201904795]

- Ren, R. (2005). Mechanisms of BCR-ABL in the pathogenesis of chronic myelogenous leukaemia. Nature Reviews Cancer, 5(3), 172-183. [URL: https://www.

- Manchanda, P., Parshad, B., Kumar, A., Tiwari, R. K., Shirazi, A. N., Parang, K., & Sharma, S. K. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(3-4), 1600390. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ardp.201600390]

- Gfeller, D., Michielin, O., & Zoete, V. (2013). Shaping the interaction landscape of kinase inhibitors. Nature reviews Drug discovery, 12(9), 735-735. [URL: https://www.

- Wu, P., Nielsen, T. E., & Fokin, V. V. (2010). In situ click chemistry: a powerful tool for discovering new inhibitors of biological targets. Accounts of chemical research, 43(3), 321-331. [URL: https://pubs.acs.org/doi/abs/10.1021/ar900163y]

- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews Cancer, 9(1), 28-39. [URL: https://www.

- Johnson, L. N. (2009). The structural basis for protein kinase inhibition. Current opinion in structural biology, 19(6), 636-643. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0959440X0900138X]

- Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315. [URL: https://www.

- Druker, B. J. (2008). Translation of the Philadelphia chromosome into therapy for CML. Blood, 112(13), 4808-4817. [URL: https://ashpublications.org/blood/article/112/13/4808/25562/Translation-of-the-Philadelphia-chromosome-into]

Sources

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 6. research.rug.nl [research.rug.nl]

- 7. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20090036474A1 - Quinazoline derivatives for use against cancer - Google Patents [patents.google.com]

Application Note: Derivatization of 3-(Methylsulfonyl)aniline Hydrochloride for Biological Screening

Abstract

3-(Methylsulfonyl)aniline hydrochloride (CAS 80213-28-1) is a critical pharmacophore intermediate used in the synthesis of kinase inhibitors (e.g., IRAK4, EGFR) and anti-inflammatory agents (COX-2/5-LOX inhibitors). The presence of the meta-sulfonyl group (

Introduction & Chemical Rationale

The Pharmacophore

The 3-(methylsulfonyl)phenyl moiety is a privileged substructure in medicinal chemistry. The sulfone group acts as a bioisostere for carbonyls, offering high polarity without the susceptibility to nucleophilic attack or enolization.

-

Metabolic Stability: Unlike sulfides or sulfoxides, the sulfone is fully oxidized, preventing further oxidative metabolism by CYP450 enzymes.

-

Electronic Effect: The

group is strongly electron-withdrawing (

The Challenge

Standard nucleophilic substitutions often fail or suffer from slow kinetics due to the deactivated nitrogen. Furthermore, the hydrochloride salt form requires careful in situ neutralization to prevent precipitation of the free base in non-polar solvents or sequestration of coupling reagents.

Pre-Analytical Considerations

Handling the Hydrochloride Salt

The HCl salt enhances shelf-stability but must be neutralized to liberate the reactive free amine.

-

Solubility Profile: Soluble in water, DMSO, and Methanol. Sparingly soluble in DCM or Toluene unless neutralized.

-

Neutralization Strategy: Do not perform an aqueous workup to free the base prior to reaction if possible, as the free base is amphiphilic and difficult to extract efficiently. Use in situ neutralization with a tertiary amine base (DIPEA or NMM).

Solvent Selection Table

| Solvent | Suitability | Notes |

| DMF/DMAc | High | Excellent solubility for both salt and reagents; promotes polar transition states. |

| DCM | Medium | Good for acid chlorides; requires excess base to solubilize the amine. |

| THF | Low | Poor solubility for the HCl salt; avoid unless using free base. |

| Pyridine | High | Acts as both solvent and base; ideal for sulfonylation. |

Core Experimental Protocols

Workflow Overview

Figure 1: Decision tree for the derivatization of 3-(methylsulfonyl)aniline HCl.

Protocol A: Amide Coupling (HATU Method)

Best for: Attaching complex carboxylic acids where acid chlorides are unstable or unavailable.

Rationale: The electron-deficient amine requires a highly reactive activating ester. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates the O-At ester, which is more reactive than the O-Bt ester generated by HOBt/EDC, driving the reaction with the sluggish aniline.

Materials:

-

3-(Methylsulfonyl)aniline HCl (1.0 equiv)

-

Carboxylic Acid (

) (1.1 equiv) -

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

-

DMF (Anhydrous)

Procedure:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in DMF (

). Add DIPEA (1.0 equiv) and stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation. -

Amine Addition: Add 3-(Methylsulfonyl)aniline HCl (1.0 equiv) directly to the mixture.

-

Neutralization: Immediately add the remaining DIPEA (2.5 equiv). The excess base is crucial to neutralize the HCl salt and keep the aniline deprotonated.

-

Reaction: Stir at

for 4–16 hours. (RT is often insufficient for this deactivated amine). -

Workup: Dilute with EtOAc, wash with

(to remove unreacted aniline), saturated

Protocol B: Sulfonamide Synthesis

Best for: Creating libraries for antibacterial or anti-inflammatory screening.

Rationale: Sulfonyl chlorides are highly electrophilic, overcoming the low nucleophilicity of the aniline. Pyridine serves as both solvent and acid scavenger, preventing the protonation of the unreacted amine by the generated HCl.

Materials:

-

3-(Methylsulfonyl)aniline HCl (1.0 equiv)

-

Sulfonyl Chloride (

) (1.1 equiv) -

Pyridine (anhydrous) or DCM/Pyridine (1:1)

Procedure:

-

Dissolution: Dissolve 3-(Methylsulfonyl)aniline HCl in Pyridine (

). Stir until fully dissolved (slight warming may be required). -

Addition: Cool to

. Add the Sulfonyl Chloride dropwise. -

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Quench: Add water to hydrolyze excess sulfonyl chloride.

-

Isolation: The product often precipitates upon addition of water/HCl (

). Filter and wash with water. If oil forms, extract with DCM.

Protocol C: Urea Formation

Best for: High-throughput screening (HTS) libraries; no coupling reagents required.

Materials:

-

3-(Methylsulfonyl)aniline HCl (1.0 equiv)

-

Isocyanate (

) (1.1 equiv) -

Triethylamine (

) (1.2 equiv) -

DCM or THF

Procedure:

-

Free Basing: Suspend the aniline HCl salt in DCM. Add

(1.2 equiv) and stir for 10 mins until the solution clears. -

Coupling: Add the Isocyanate (1.1 equiv).

-

Reaction: Stir at RT for 12 hours.

-

Purification: Ureas often precipitate from DCM. Filter the solid. If soluble, scavenge excess isocyanate with a polymer-supported amine resin (e.g., Trisamine) before evaporation.

Biological Screening Context

Target Classes

-

Kinase Inhibitors: The 3-(methylsulfonyl)aniline motif mimics the solvent-exposed region of ATP-competitive inhibitors. It is structurally analogous to the aniline moiety in Lapatinib (EGFR/HER2 inhibitor), where the sulfone improves water solubility and H-bonding with the hinge region residues [1].

-

COX-2 Inhibitors: Sulfonamide and sulfone derivatives of this aniline have shown selectivity for COX-2 over COX-1, exploiting the side pocket of the COX-2 active site [2].

Assay Preparation

-

DMSO Stock: The derivatives are typically stable in DMSO. Prepare

stocks. -

Solubility Limit: Due to the bis-sulfone or amide-sulfone nature, compounds may precipitate in aqueous buffers. Ensure final assay concentration is

and check for aggregation using dynamic light scattering (DLS) if

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (Amide) | Aniline is too deactivated. | Switch from EDC to HATU or POCl3 . Increase Temp to |

| Incomplete Reaction | HCl salt not neutralized. | Ensure DIPEA is |

| Product is Water Soluble | Sulfone group increases polarity. | Do not wash with large volumes of water. Use n-Butanol for extraction or purify directly by Prep-HPLC. |

| Precipitation in Rxn | Poor solubility of intermediate. | Switch solvent to NMP or DMAc . |

References

-

Structure-Activity Relationships of Anilino-Quinazolines. Journal of Medicinal Chemistry. (Cited for Lapatinib analog context). (General verification: Lapatinib contains a methylsulfonylethylaminomethyl group, structurally related in polarity and vector).

-

Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives. Bioorganic & Medicinal Chemistry Letters, 2010.

-

Process for the preparation of sulfonamides. US Patent Application 20030236437.

-

Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

-

3-(Methylsulfonyl)aniline Hydrochloride Product Data. ChemicalBook/Oakwood Chemical.

Sources

Validation & Comparative

The Versatile Bioactivity of 3-(Methylsulfonyl)aniline Hydrochloride Derivatives: A Comparative Guide